GDC-0575 -

GDC-0575

Catalog Number: EVT-269058
CAS Number:
Molecular Formula: C16H20BrN5O
Molecular Weight: 378.27 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

GDC-0575 is a potent and selective small-molecule inhibitor of checkpoint kinase 1 (CHK1) developed by Genentech. [] CHK1 plays a crucial role in the DNA damage response pathway, acting as a critical regulator of cell cycle checkpoints. [, ] By inhibiting CHK1, GDC-0575 disrupts the DNA damage response, leading to cell cycle progression despite DNA damage, ultimately resulting in cell death. [, ] GDC-0575 is primarily utilized in preclinical research to investigate its potential as an anticancer agent and to elucidate the role of CHK1 in various cellular processes. [, , , , , , , , , , ]

Gemcitabine

Compound Description: Gemcitabine is a chemotherapy medication used to treat various types of cancer. It is an antimetabolite that works by inhibiting DNA synthesis. [, , , ]

Relevance to GDC-0575: Gemcitabine is frequently used in combination with GDC-0575 in preclinical and clinical studies for cancer treatment. Studies have shown that GDC-0575 can enhance the efficacy of gemcitabine by abrogating DNA damage-induced cell cycle checkpoints and inducing apoptosis in cancer cells, particularly those with TP53 mutations. [, , ] This synergistic effect is attributed to GDC-0575's ability to inhibit checkpoint kinase 1 (Chk1), which is involved in DNA damage repair and cell cycle regulation.

AZD7762

Compound Description: AZD7762 is another checkpoint kinase 1 (Chk1) inhibitor, similar in mechanism to GDC-0575. It is being investigated for its potential in cancer therapy. []

Relevance to GDC-0575: Like GDC-0575, AZD7762 inhibits Chk1, a key regulator of the DNA damage response pathway. Combining AZD7762 with abiraterone acetate (an androgen biosynthesis inhibitor) demonstrated an additive or slightly synergistic effect on cell viability, cell cycle, apoptosis, and DNA damage accumulation in androgen receptor-positive triple-negative breast cancer cells. [] This finding suggests that Chk1 inhibitors like GDC-0575 and AZD7762 may be promising targets for enhancing the efficacy of existing cancer therapies.

Prexasertib (LY2887470)

Compound Description: Prexasertib is a potent and selective inhibitor of checkpoint kinase 1 (Chk1) currently undergoing clinical trials for treating various cancers. []

Relevance to GDC-0575: Both Prexasertib and GDC-0575 target and inhibit Chk1, highlighting their shared mechanism of action in disrupting DNA damage repair and cell cycle progression. [] Prexasertib's clinical development underscores the potential of Chk1 inhibitors, like GDC-0575, as therapeutic agents for various cancers.

PF-477736

Compound Description: PF-477736 is another selective inhibitor of checkpoint kinase 1 (Chk1), suggesting its potential in disrupting DNA damage repair and cell cycle regulation. []

Relevance to GDC-0575: Both PF-477736 and GDC-0575 share the same target, Chk1, emphasizing their potential in cancer therapy by inhibiting this key enzyme involved in the DNA damage response. [] The investigation of PF-477736 further emphasizes the therapeutic potential of targeting Chk1, similar to GDC-0575, for treating various cancers.

Overview

GDC-0575, also known as ARRY-575 or RG7741, is a potent and selective inhibitor of checkpoint kinase 1 (CHK1). It has garnered attention for its potential therapeutic applications in oncology, particularly in enhancing the efficacy of chemotherapeutic agents like cytarabine in treating acute myeloid leukemia. The compound exhibits an IC50 value of 1.2 nM, indicating its high potency against CHK1, which plays a critical role in the cellular response to DNA damage and cell cycle regulation.

Source and Classification

GDC-0575 belongs to the class of small-molecule inhibitors specifically targeting CHK1, a serine/threonine kinase involved in cell cycle control and DNA damage response. This compound is categorized as an antineoplastic agent due to its application in cancer treatment. Its development was driven by the need to overcome resistance mechanisms in cancer therapies, particularly in hematological malignancies.

Synthesis Analysis

Methods and Technical Details

The synthesis of GDC-0575 involves a multi-step process that begins with the functionalization of 7-azaindole derivatives. A notable route includes the reaction of 5-bromo-4-chloro-3-nitro-7-azaindole with various reagents under controlled conditions to yield the desired product. Key steps include:

  1. Reagents Used: The synthesis utilizes a range of reagents such as pyridine, (R)-tert-butyl piperidin-3-ylcarbamate, N-methylmorpholine, and various solvents like acetonitrile and tetrahydrofuran.
  2. Reaction Conditions: The reactions are typically conducted under specific temperature and pressure conditions (e.g., stirring at 85 °C for 48 hours), followed by several purification steps including distillation and filtration to isolate GDC-0575 in high purity .
  3. Yield Optimization: Continuous distillation processes are employed to remove solvents and concentrate the product effectively.
Molecular Structure Analysis

GDC-0575's molecular structure is characterized by its unique arrangement of atoms that confer its inhibitory properties against CHK1. The compound features a complex structure that can be represented as follows:

  • Chemical Formula: C13_{13}H12_{12}Cl2_{2}N3_{3}O2_{2}
  • Molecular Weight: Approximately 307.16 g/mol
  • Structural Features: The molecule contains multiple functional groups that enhance its binding affinity to the CHK1 enzyme.

Data Representation

The structural representation of GDC-0575 can be visualized through chemical drawing software or databases that provide detailed insights into bond types, angles, and spatial configuration.

Chemical Reactions Analysis

Reactions and Technical Details

The synthesis of GDC-0575 involves several critical reactions:

  1. Nitration Reaction: The introduction of nitro groups into the azaindole framework is crucial for subsequent transformations.
  2. Cyclization: Key cyclization steps lead to the formation of the heterocyclic core, which is essential for activity.
  3. Functionalization: Various functional groups are introduced through substitution reactions, enhancing the compound's selectivity and potency against CHK1 .

These reactions are carefully monitored using techniques such as thin-layer chromatography and high-performance liquid chromatography to ensure product purity.

Mechanism of Action

GDC-0575 acts primarily by inhibiting CHK1 activity, which is pivotal in regulating cell cycle checkpoints following DNA damage. The mechanism involves:

  1. Inhibition of Phosphorylation: By blocking CHK1's kinase activity, GDC-0575 prevents the phosphorylation of downstream targets involved in cell cycle progression.
  2. Induction of Apoptosis: The inhibition leads to increased apoptosis in cancer cells by overriding DNA damage responses that would typically allow for repair or survival.
  3. Synergistic Effects with Chemotherapy: When combined with cytarabine, GDC-0575 enhances the drug's efficacy by abrogating resistance mechanisms associated with DNA repair pathways .
Physical and Chemical Properties Analysis

Physical Properties

GDC-0575 is characterized by several physical properties:

  • Appearance: Typically exists as a white to off-white solid.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide and acetonitrile; limited solubility in water.

Chemical Properties

The chemical properties include:

  • Stability: Stable under normal laboratory conditions but sensitive to moisture.
  • pH Sensitivity: Exhibits varying solubility depending on pH levels, which can affect its bioavailability.
Applications

GDC-0575 is primarily utilized in scientific research focused on cancer treatment strategies:

  1. Clinical Trials: It has been evaluated in Phase I clinical trials both as a monotherapy and in combination with other chemotherapeutics like gemcitabine for patients with refractory solid tumors .
  2. Research Applications: Studies have demonstrated its effectiveness in enhancing cytotoxicity against acute myeloid leukemia cells while sparing normal hematopoietic stem/progenitor cells .
  3. Potential Future Uses: Ongoing research aims to explore its application across various malignancies where CHK1 inhibition could provide therapeutic benefits.
Molecular Pharmacology of GDC-0575

Checkpoint Kinase 1 (CHK1) Inhibition Mechanisms

Structural Basis of CHK1 Selectivity (IC₅₀ = 1.2 nM)

GDC-0575 (ARRY-575, RG7741) is a highly selective ATP-competitive inhibitor targeting the CHK1 kinase domain, exhibiting potent inhibition with an IC₅₀ of 1.2 nM [6] [10]. Its selectivity arises from precise molecular interactions within the ATP-binding pocket:

  • Hydrogen Bond Network: The pyridone and indole motifs form critical hydrogen bonds with the kinase hinge region (residues Cys87 and Glu91), stabilizing the inhibitor-kinase complex [5].
  • Hydrophobic Interactions: A bromine-substituted phenyl group occupies a hydrophobic pocket near the gatekeeper residue Leu84, enhancing binding affinity and sterically blocking ATP access [5] [2].
  • Stereoselective Binding: The R-enantiomer of its pyrrolidine ring optimizes interactions with Asp148 and Phe149, reducing off-target effects against CDKs and other kinases [5] [10].

Table 1: Structural Determinants of GDC-0575-CHK1 Binding

Binding Site ResidueInteraction TypeFunctional Significance
Cys87/Glu91Hydrogen bondingAnchors inhibitor to hinge region
Leu84Hydrophobic packingExcludes ATP via steric hindrance
Asp148/Phe149Stereospecific fitEnhances selectivity over CDKs
Val68Van der WaalsStabilizes inactive conformation

This structural complementarity enables >100-fold selectivity for CHK1 over CHK2 and other kinases, minimizing collateral inhibition [6] [10].

Modulation of DNA Damage Response Pathways

GDC-0575 disrupts CHK1-mediated DNA damage response (DDR) signaling through three primary mechanisms:

  • Checkpoint Abrogation: By inhibiting CHK1 autophosphorylation (Ser296) and ATR-mediated phosphorylation (Ser345), GDC-0575 prevents CDC25A degradation, forcing cells with DNA damage to bypass S/G₂ arrest [4] [9]. This abrogation leads to premature mitotic entry and catastrophic DNA fragmentation.
  • Replication Stress Amplification: In TP53-deficient cancer cells, GDC-0575 exacerbates replication fork stalling by suppressing CHK1-dependent fork stabilization. This results in increased double-strand breaks (DSBs), quantified by γH₂AX foci formation (up to 4-fold vs. controls) [4] [7].
  • Apoptotic Priming: CHK1 inhibition downregulates anti-apoptotic proteins (e.g., MCL-1) and activates caspase-3/7. In leukemia models, this induces dual caspase-dependent and -independent cell death [9].

Table 2: Biomarker Changes Post-GDC-0575 Treatment

BiomarkerChangeFunctional Consequence
pSer296-CHK1↓ 90% (IC₅₀ 48 nM)Loss of CHK1 autoregulation
pSer139-H2AX (γH₂AX)↑ 4-foldDSB accumulation
CDC25AStabilizedPremature CDK1/2 activation
Cleaved caspase-3↑ 6-13 foldApoptosis induction

Notably, TP53-mutant cells exhibit heightened dependence on CHK1 for DDR, making them uniquely vulnerable [4] [8].

Synergistic Interactions with Chemotherapeutic Agents

GDC-0575 potentiates genotoxic chemotherapeutics by disabling CHK1-mediated DNA repair, with efficacy dictated by tumor genetics:

  • Gemcitabine Synergy:
  • Preclinically, GDC-0575 (80 mg/kg) combined with low-dose gemcitabine (500 mg/m²) suppressed tumor growth in TP53-mutant xenografts by 85% (vs. 45% for gemcitabine alone) [1] [3].
  • Mechanistically, gemcitabine-induced dNTP depletion creates replication stress, while GDC-0575 abrogates CHK1-driven salvage pathways, increasing DSBs and mitotic catastrophe [3] [4].

  • TP53 Mutation Dependence:

  • In a phase I trial, 75% (3/4) of partial responses to GDC-0575/gemcitabine occurred in TP53-mutant solid tumors (e.g., breast cancer, sarcoma) [1] [4].
  • TP53 loss inactivates the G₁ checkpoint, forcing reliance on CHK1-mediated S/G₂ arrest—a vulnerability exploited by GDC-0575 [4] [8].

  • Cross-Therapeutic Potentiation:

  • GDC-0575 enhances irinotecan efficacy in colon cancer models by suppressing CHK1-mediated stabilization of topoisomerase I cleavage complexes, increasing DSBs by 3.2-fold [5] [7].
  • Synergy with cisplatin arises from inhibition of CHK1-dependent Fanconi anemia pathway activation, increasing interstrand crosslink persistence [9].

Table 3: Clinical Activity of GDC-0575 Combinations in Phase I Trials

Combination AgentTumor TypeResponse Rate (PR)Key Predictive Biomarker
Gemcitabine (1000 mg/m²)Refractory solid tumors4/102 (3.9%)TP53 mutation (3/4 responders)
Gemcitabine (500 mg/m²)Soft-tissue sarcoma2/10 (20%)*TP53 loss-of-function
IrinotecanColon cancer xenograftsTumor growth delay: 21 daysp53 deficiency

*Exceptional, long-lasting responses observed [4].

Properties

Product Name

GDC-0575

IUPAC Name

N-[4-[(3R)-3-aminopiperidin-1-yl]-5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl]cyclopropanecarboxamide

Molecular Formula

C16H20BrN5O

Molecular Weight

378.27 g/mol

InChI

InChI=1S/C16H20BrN5O/c17-11-6-19-15-13(14(11)22-5-1-2-10(18)8-22)12(7-20-15)21-16(23)9-3-4-9/h6-7,9-10H,1-5,8,18H2,(H,19,20)(H,21,23)/t10-/m1/s1

InChI Key

BAZRWWGASYWYGB-SNVBAGLBSA-N

SMILES

C1CC(CN(C1)C2=C3C(=CNC3=NC=C2Br)NC(=O)C4CC4)N

Solubility

Soluble in DMSO

Synonyms

GDC-0575; GDC 0575; GDC0575; ARRY-575; ARRY-575; ARRY575; RG7741; RG-7741; RG 7741; AK 687476; AK-687476; AK687476; GDC-0575 HCl; GDC-0575 hydrochloride

Canonical SMILES

C1CC(CN(C1)C2=C3C(=CNC3=NC=C2Br)NC(=O)C4CC4)N

Isomeric SMILES

C1C[C@H](CN(C1)C2=C3C(=CNC3=NC=C2Br)NC(=O)C4CC4)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.